Tert-butyl 2-bromo-2-phenylacetate

Organic Synthesis Process Chemistry Esterification

Tert-butyl 2-bromo-2-phenylacetate (CAS 35132-16-2), also known as t-butyl alpha-bromophenylacetate, is a halogenated ester characterized by its tert-butyl group, an alpha-bromine atom, and a phenyl ring. With a molecular formula of C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol, this compound is a clear, colorless to pale yellow liquid.

Molecular Formula C12H15BrO2
Molecular Weight 271.154
CAS No. 35132-16-2
Cat. No. B2859091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-bromo-2-phenylacetate
CAS35132-16-2
Molecular FormulaC12H15BrO2
Molecular Weight271.154
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1=CC=CC=C1)Br
InChIInChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3
InChIKeyQMOSMBHBHVHTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-bromo-2-phenylacetate (CAS 35132-16-2): A Sterically Demanding α-Bromoester for Research and Industrial Procurement


Tert-butyl 2-bromo-2-phenylacetate (CAS 35132-16-2), also known as t-butyl alpha-bromophenylacetate, is a halogenated ester characterized by its tert-butyl group, an alpha-bromine atom, and a phenyl ring . With a molecular formula of C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol, this compound is a clear, colorless to pale yellow liquid . Its structure imparts distinct reactivity, making it a specialized building block in organic synthesis, particularly for introducing steric bulk and enabling specific transformations where smaller alkyl esters are unsuitable .

Why tert-Butyl 2-bromo-2-phenylacetate (CAS 35132-16-2) Cannot Be Casually Substituted with Other α-Bromo Esters


Substituting tert-butyl 2-bromo-2-phenylacetate with a closely related analog, such as its methyl or ethyl ester counterparts, is not trivial due to significant differences in steric hindrance, electronic properties, and reaction outcomes. The bulky tert-butyl group profoundly influences the compound's reactivity, particularly in nucleophilic substitutions and enolate chemistry. It can dictate reaction regioselectivity and stereoselectivity [1] and provides superior protection against undesired hydrolysis compared to less hindered esters . These fundamental differences mean that a generic, less expensive α-bromo ester is unlikely to be a 'drop-in' replacement without extensive reaction re-optimization, potentially leading to project delays and increased costs.

Quantitative Differentiation of tert-Butyl 2-bromo-2-phenylacetate (CAS 35132-16-2) from Key Analogs


Synthesis of tert-Butyl 2-bromo-2-phenylacetate Achieves an 88% Isolated Yield in a Documented Procedure

A scalable and reproducible synthetic method for tert-butyl 2-bromo-2-phenylacetate is well-documented, providing a high yield of 88% . This yield benchmark is crucial for procurement decisions, as it demonstrates that the compound can be reliably produced on a research scale. In contrast, the synthesis of the closely related tert-butyl bromoacetate (lacking the phenyl ring) is less defined in terms of a single, high-yielding procedure in the same context, as its commercial availability often negates the need for in-house synthesis .

Organic Synthesis Process Chemistry Esterification

The tert-Butyl Group Imparts a Dramatic Difference in Density Compared to Methyl and Ethyl Analogs

The physical properties of tert-butyl 2-bromo-2-phenylacetate, specifically its density of 1.317±0.06 g/cm³ , are markedly different from its methyl and ethyl ester analogs. The methyl ester (CAS 3042-81-7) and ethyl ester (CAS 2882-19-1) have densities of approximately 1.389 g/mL at 25 °C and a molecular weight of 243.10 g/mol, respectively [1]. This substantial difference in density and molecular weight (271.15 g/mol vs. 229.07 g/mol for the methyl ester) [2] directly impacts material handling, scale-up calculations, and separation processes.

Physical Chemistry Process Engineering Analytical Chemistry

Steric Bulk of tert-Butyl Group Influences Regio- and Stereoselectivity in Allylic Substitution

The tert-butyl ester moiety in lithium tert-butyl phenylacetate enolate is crucial for achieving high regio- and stereoselectivity in reactions with γ-bromo-α,β-unsaturated esters [1]. The reaction is regio- and stereoselective, favoring the SN′ anti compound when the ester group is OtBu or a specific chiral auxiliary [1]. This contrasts with the performance of the corresponding amide (where Y=N(CH₃)₂), which gives poor regio- and stereoselectivity, and implies that smaller ester groups like methyl or ethyl might also lead to diminished control [1].

Stereoselective Synthesis Reaction Selectivity Enolate Chemistry

Unique Reactivity as a Precursor to Pyridinium Ylides for Heterocycle Synthesis

Tert-butyl 2-bromo-2-phenylacetate serves as a specific precursor for generating pyridinium ylide intermediates, a reactivity pathway not accessible to simpler α-bromo esters like tert-butyl bromoacetate . This ylide formation is a key step in the synthesis of valuable nitrogen-containing heterocycles, such as nitrones and isoxazolidines, which are common motifs in bioactive molecules . Tert-butyl bromoacetate, lacking the α-phenyl ring, is typically used as a simple alkylating agent and does not participate in this same ylide-forming reaction cascade .

Heterocyclic Chemistry Medicinal Chemistry Reaction Development

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-bromo-2-phenylacetate (CAS 35132-16-2)


Stereoselective and Enantioselective Synthesis

For projects requiring precise control over stereochemistry in C-C bond forming reactions, particularly allylic substitutions, tert-butyl 2-bromo-2-phenylacetate is the preferred starting material. The steric bulk of its tert-butyl ester group is a key determinant for achieving high regio- and stereoselectivity, as demonstrated in reactions of its lithium enolate [1]. Its use is critical when alternative, less hindered esters fail to provide the necessary facial bias or regiochemical control.

Advanced Heterocyclic Building Block Synthesis

Medicinal chemistry groups focused on synthesizing libraries of nitrogen-containing heterocycles (e.g., nitrones, isoxazolidines) should prioritize this compound. It provides a unique entry point via pyridinium ylide intermediates, a reactivity mode not shared by simpler α-bromo esters . This allows for the direct construction of complex pharmacophores that are otherwise challenging to access.

Process Chemistry Development Requiring Precise Physical Property Control

In pilot plant or manufacturing settings, where accurate physical property data are paramount, tert-butyl 2-bromo-2-phenylacetate offers a clear advantage. Its well-defined density (1.317 g/cm³) and other properties prevent the operational issues that can arise from using analogs with significantly different physical characteristics, such as the ethyl ester's higher density . This ensures accurate mass balance and consistent unit operations.

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